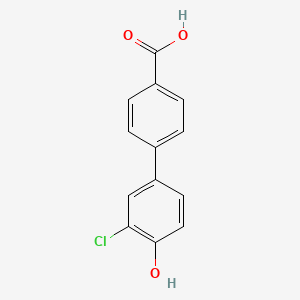
1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester
Übersicht
Beschreibung
1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester (1-Cl-1,2-CPDE-2-t-BuM) is a chlorinated cyclic ester that can be used as an intermediate in the synthesis of many different compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. 1-Cl-1,2-CPDE-2-t-BuM has been used as a starting material in the synthesis of various compounds such as 1-chloro-2-cyclopropanecarboxylic acid (1-Cl-2-CPCA), 1-chloro-2-cyclopropanecarboxylic acid methyl ester (1-Cl-2-CPCA-Me), and 1-chloro-2-cyclopropanecarboxylic acid ethyl ester (1-Cl-2-CPCA-Et). It has also been used as a reagent in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE).
Wissenschaftliche Forschungsanwendungen
1-Cl-1,2-CPDE-2-t-BuM has been used as a starting material in the synthesis of various compounds such as 1-chloro-2-cyclopropanecarboxylic acid (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester), 1-chloro-2-cyclopropanecarboxylic acid methyl ester (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester-Me), and 1-chloro-2-cyclopropanecarboxylic acid ethyl ester (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester-Et). It has also been used as a reagent in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE). In addition, 1-Cl-1,2-CPDE-2-t-BuM has been used to study the mechanism of the enantioselective epoxidation of olefins, as well as in the synthesis of various chiral organometallic compounds.
Wirkmechanismus
1-Cl-1,2-CPDE-2-t-BuM is a chlorinated cyclic ester that is used as an intermediate in the synthesis of many different compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. Its mechanism of action involves the reaction of 1-Cl-1,2-CPDE-2-t-BuM with a base such as sodium hydroxide (NaOH) to form 1-chloro-2-cyclopropanecarboxylic acid (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester). This reaction is then followed by the reaction of 1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester with a methyl ester, such as 1-methyl ester, in the presence of a base such as sodium hydroxide (NaOH) to form 1-Cl-1,2-CPDE-2-t-BuM.
Biochemical and Physiological Effects
1-Cl-1,2-CPDE-2-t-BuM has not been studied extensively for its biochemical and physiological effects. However, it has been used in the synthesis of various chiral organometallic compounds, which have been studied for their potential applications as pharmaceuticals and as catalysts in organic synthesis. In addition, 1-Cl-1,2-CPDE-2-t-BuM has been used in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE), which has been studied for its potential applications as an insecticide.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cl-1,2-CPDE-2-t-BuM is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. This makes it suitable for use in laboratory experiments, as it is easy to handle and store. In addition, 1-Cl-1,2-CPDE-2-t-BuM is relatively inexpensive and can be used as a starting material in the synthesis of many different compounds. However, it is important to note that 1-Cl-1,2-CPDE-2-t-BuM is a chlorinated cyclic ester, and as such, it should be handled with care due to its potential toxicity.
Zukünftige Richtungen
1-Cl-1,2-CPDE-2-t-BuM has potential applications in the synthesis of various chiral organometallic compounds and in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE). Future research should focus on the development of new synthetic methods for the synthesis of 1-Cl-1,2-CPDE-2-t-BuM and on the study of its biochemical and physiological effects. In addition, further research should be conducted on the potential applications of 1-Cl-1,2-CPDE-2-t-BuM in the synthesis of chiral organometallic compounds and in the synthesis of 1,2-DCl-1,2-CPDE.
Eigenschaften
IUPAC Name |
2-O-tert-butyl 1-O-methyl 1-chlorocyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO4/c1-9(2,3)15-7(12)6-5-10(6,11)8(13)14-4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBTWDAJDIHRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-tert-butoxycarbonyl-1-chloro-1-cyclopropanecarboxylate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














